N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide
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Overview
Description
Reagents: 4-chlorophenyl ethylamine and benzoyl chloride.
Conditions: The reaction is typically performed in the presence of a base such as triethylamine at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
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Step 1: Synthesis of Imidazole Ring
Reagents: Glyoxal, ammonia, and formaldehyde.
Conditions: The reaction is carried out in an aqueous medium at a temperature of around 100°C.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include imidazole N-oxides, amines, and substituted benzamides, depending on the specific reaction and conditions used.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. Additionally, the benzamide moiety can interact with protein receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(4-bromophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
N-[2-(4-methylphenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide: The presence of a methyl group instead of chlorine can lead to different chemical and biological properties.
N-[2-(4-nitrophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-18-7-3-15(4-8-18)9-10-22-19(24)17-5-1-16(2-6-17)13-23-12-11-21-14-23/h1-8,11-12,14H,9-10,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCFKQRCQBQKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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